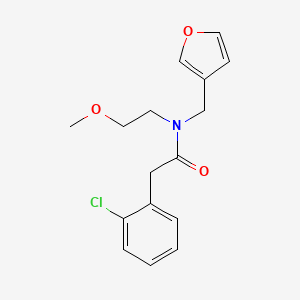

2-(2-chlorophenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acetamide

Description

Propriétés

IUPAC Name |

2-(2-chlorophenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClNO3/c1-20-9-7-18(11-13-6-8-21-12-13)16(19)10-14-4-2-3-5-15(14)17/h2-6,8,12H,7,9-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNDWBSJPHFVJST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CC1=COC=C1)C(=O)CC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acetamide typically involves the following steps:

Starting Materials: The synthesis begins with 2-chlorophenyl acetic acid, furan-3-ylmethanol, and 2-methoxyethylamine.

Reaction Steps:

Reaction Conditions: The reactions are typically carried out in the presence of catalysts such as sulfuric acid or hydrochloric acid, and under controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-scale reactors: To handle the bulk quantities of starting materials.

Automated systems: For precise control of reaction conditions.

Purification processes: Such as recrystallization or chromatography to obtain the pure compound.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-chlorophenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.

Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as sodium methoxide or ammonia.

Major Products Formed

Oxidation: Furan-2,3-dione derivatives.

Reduction: Phenyl derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

2-(2-chlorophenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Used in the development of new materials or as an intermediate in the synthesis of other chemicals.

Mécanisme D'action

The mechanism of action of 2-(2-chlorophenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acetamide involves:

Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

Pathways Involved: It may modulate signaling pathways related to its biological activity, such as inhibiting enzyme activity or blocking receptor binding.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

The target compound shares a common acetamide backbone with several analogs, but variations in substituents significantly alter its physicochemical and biological properties. Key structural analogs include:

2-(2-Chlorophenyl)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide (3d)

- Molecular Formula : C₁₀H₇ClN₃OS₂

- Key Features : Replaces the furan and methoxyethyl groups with a 1,3,4-thiadiazole ring and a mercapto (-SH) group.

- The mercapto group may increase redox activity.

- Physical Properties : Melting point = 212–216°C, higher than typical acetamides, suggesting strong crystalline stability.

2-(2-Chlorophenyl)-N-[(3-methoxytetrahydro-3-thiophenyl)methyl]acetamide

- Molecular Formula: C₁₅H₁₈ClNO₂S

- Key Features : Substitutes the furan with a tetrahydrothiophene ring containing a methoxy group.

- The methoxy group may improve solubility.

2-{[3-(2-Chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(2-furylmethyl)acetamide

- Molecular Formula : C₁₅H₁₁ClN₃O₂S₂

- Key Features : Incorporates a 1,2,4-thiadiazole linked via a sulfide bridge and a furan-2-ylmethyl group.

- Impact : The thiadiazole-sulfide moiety introduces electron-withdrawing effects, which could modulate electronic distribution and reactivity.

N-(6-Methoxybenzothiazole-2-yl)-2-(2-chlorophenyl)acetamide

- Molecular Formula : C₁₆H₁₂ClN₂O₂S

- Key Features : Features a benzothiazole ring with a methoxy substituent.

- Impact : Benzothiazole’s aromatic system and electron-withdrawing properties may enhance interactions with hydrophobic pockets in biological targets.

Physicochemical Properties

A comparative analysis of molecular weight, solubility, and melting points (where available) is provided below:

- Melting Point : The high melting point of 3d (212–216°C) indicates strong intermolecular forces, likely due to hydrogen bonding from the thiadiazole and mercapto groups.

Activité Biologique

2-(2-chlorophenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acetamide, with the CAS number 1421507-01-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed analysis of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The compound has the following chemical properties:

- Molecular Formula : C₁₆H₁₈ClNO₃

- Molecular Weight : 307.77 g/mol

- Structure : The compound features a chlorophenyl group, a furan ring, and an acetamide moiety.

| Property | Value |

|---|---|

| CAS Number | 1421507-01-8 |

| Molecular Weight | 307.77 g/mol |

| Molecular Formula | C₁₆H₁₈ClNO₃ |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The amide linkage allows for hydrogen bonding with active sites on enzymes or receptors, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of target molecules, leading to diverse biological effects.

Biological Activity

Research indicates that 2-(2-chlorophenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acetamide exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in cell growth and survival.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in various models, potentially through the inhibition of pro-inflammatory cytokines.

- Antimicrobial Properties : Some studies have indicated that it possesses antimicrobial activity against certain bacterial strains, suggesting potential applications in treating infections.

Case Studies and Research Findings

Several research articles have explored the biological activity of related compounds, providing insights into the potential efficacy of 2-(2-chlorophenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acetamide:

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated a series of compounds similar to 2-(2-chlorophenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acetamide and their effects on cancer cell lines. The results demonstrated that compounds with similar structural features exhibited significant cytotoxicity against breast cancer cells, indicating a potential mechanism involving apoptosis induction .

Case Study 2: Anti-inflammatory Mechanisms

Another research article focused on the anti-inflammatory properties of compounds containing furan moieties. It was found that these compounds could effectively inhibit NF-kB signaling pathways, leading to decreased expression of inflammatory markers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.